molecular formula C8H16N4O B1482106 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine CAS No. 2098123-90-9

2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine

Cat. No.: B1482106
CAS No.: 2098123-90-9
M. Wt: 184.24 g/mol
InChI Key: MZDFIMFMUYLXFP-UHFFFAOYSA-N
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Description

2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a common motif in medicinal chemistry known for its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine typically involves a multi-step process:

  • Formation of the Triazole Ring:

  • Attachment of Ethoxymethyl Group: : The ethoxymethyl group is introduced via an alkylation reaction, using ethoxymethyl chloride and a suitable base like sodium hydride.

  • Introduction of the Amine Function:

Industrial Production Methods

Industrial production of this compound would scale up the above synthesis steps, emphasizing the use of cost-effective reagents, optimization of reaction conditions to increase yield and purity, and implementation of safe handling and waste management procedures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine undergoes several types of chemical reactions:

  • Oxidation: : Oxidative reactions can be used to further modify the triazole ring or the ethoxymethyl group.

  • Reduction: : Reduction reactions may be employed to reduce any functional groups present in the synthesis intermediates.

  • Substitution: : The triazole ring can participate in nucleophilic or electrophilic substitution reactions, making it a versatile synthetic intermediate.

Common Reagents and Conditions

Common reagents include:

  • Copper Catalysts: for cycloaddition reactions.

  • Bases: like sodium hydride for alkylation.

  • Reducing Agents: such as sodium borohydride for reductive amination.

Major Products

The major products of these reactions often include various functionalized derivatives of the triazole ring, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, due to its reactive triazole ring and functional groups.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for biological pathways.

Medicine

The triazole moiety in this compound is a common feature in many drugs, suggesting potential pharmaceutical applications, particularly in the development of antifungal or antiviral agents.

Industry

Industrially, this compound may be used in the synthesis of polymers, agrochemicals, and materials science research.

Mechanism of Action

Mechanism

The exact mechanism by which 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering biological pathways.

Molecular Targets

Potential molecular targets include enzymes involved in metabolic pathways or cellular receptors, where the triazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-Triazole: : Lacks the ethoxymethyl and amine functional groups, making it less versatile.

  • 2-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine: : Similar but with a methoxymethyl group instead of ethoxymethyl, potentially leading to different chemical properties and reactivities.

Uniqueness

The presence of the ethoxymethyl group in 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine enhances its solubility and modifies its reactivity, making it unique among similar triazole derivatives.

Properties

IUPAC Name

2-[4-(ethoxymethyl)triazol-1-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O/c1-3-13-7-8-6-12(11-10-8)5-4-9-2/h6,9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDFIMFMUYLXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine
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2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine
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2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine
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2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine

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